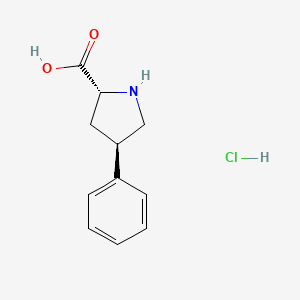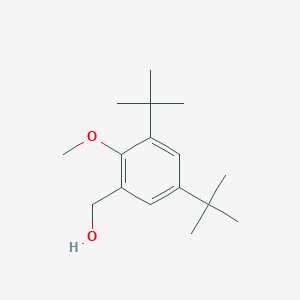
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C16H26O2. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, along with a methanol group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol typically involves the reaction of 3,5-di-tert-butyl-2-methoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
化学反应分析
Types of Reactions
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be further reduced to form hydrocarbons, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Oxidation: 3,5-DI-Tert-butyl-2-methoxybenzaldehyde or 3,5-DI-Tert-butyl-2-methoxybenzoic acid.
Reduction: Hydrocarbons or other reduced forms.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
科学研究应用
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism may involve interactions with cellular components, leading to effects such as inhibition of microbial growth or scavenging of free radicals. The exact molecular targets and pathways are subject to ongoing research .
相似化合物的比较
Similar Compounds
3,5-DI-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-DI-Tert-butyl-4-hydroxyacetophenone: Contains a hydroxy group and an acetophenone moiety.
3,5-DI-Tert-butylphenol: Lacks the methoxy and methanol groups but shares the tert-butyl substitutions .
Uniqueness
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is unique due to the combination of its methoxy and methanol groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications.
属性
分子式 |
C16H26O2 |
|---|---|
分子量 |
250.38 g/mol |
IUPAC 名称 |
(3,5-ditert-butyl-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-9,17H,10H2,1-7H3 |
InChI 键 |
HEHZZUOEBWRTME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
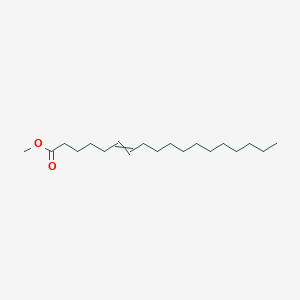
![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)
![(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444790.png)
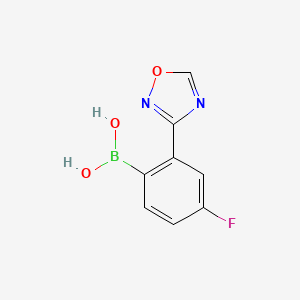
![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)
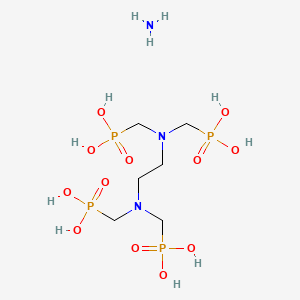
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
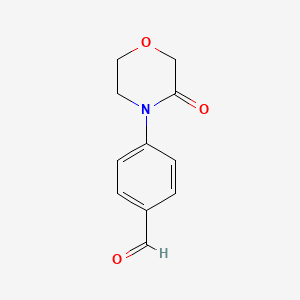
methanone](/img/structure/B12444818.png)
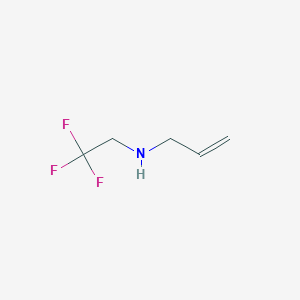
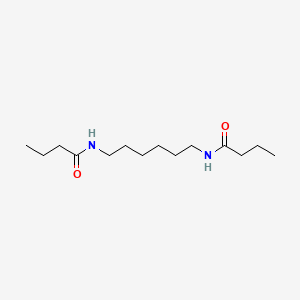
![N-{2-[(2-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B12444843.png)
